molecular formula C18H17N3O3S B2914282 2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851864-16-9

2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2914282
CAS No.: 851864-16-9
M. Wt: 355.41
InChI Key: XHCKJVBSZGLWIQ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a sophisticated synthetic organic compound designed for advanced research and development applications. This molecule is built on a 4,5-dihydro-1H-imidazole scaffold, a privileged structure in medicinal chemistry known for its versatility and presence in biologically active compounds . The structure features a benzylsulfanyl moiety at the 2-position and a 4-methyl-3-nitrobenzoyl group at the 1-nitrogen position, making it a valuable multifunctional intermediate for synthetic organic chemistry. The imidazole core is a foundational element in drug discovery, constituting the core structure of approximately 80% of pharmaceuticals and is known for its role in a wide spectrum of pharmacological applications . Compounds featuring the imidazole ring are investigated for diverse biological activities, including antiviral, antifungal, and anticancer properties . The benzylsulfanyl (thiobenzyl) group is a common feature in compounds studied for their potential as key intermediates in the synthesis of more complex heterocyclic systems . The 4-methyl-3-nitrobenzoyl substituent introduces an aromatic ester functionality and a nitro group, which can serve as a handle for further synthetic modifications, such as reduction to an aniline, enabling the exploration of structure-activity relationships (SAR). This compound is intended for use as a building block in the synthesis of novel chemical entities, in method development, and in pharmaceutical research. It is For Research Use Only (RUO). This product is not for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-7-8-15(11-16(13)21(23)24)17(22)20-10-9-19-18(20)25-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCKJVBSZGLWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the reaction of 4-methyl-3-nitrobenzoyl chloride with a suitable imidazole derivative in the presence of a base. The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the nitrobenzoyl group could participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfur-Containing Substituents : The benzylsulfanyl group increases lipophilicity relative to alkyl or ether-linked groups (e.g., tert-butyl in ), which may influence membrane permeability.

Comparison with Analogous Syntheses

  • Efficiency: Yields for similar compounds range from 56% (for N-alkylation with ClCF₂H in ) to 92% (domino reactions in ). The target compound’s synthesis may require optimization for steric hindrance from the nitro group.
  • Catalysts : Palladium catalysts enable regioselective couplings , while phase-transfer catalysts (e.g., PEG-1000) improve reaction rates in polar solvents .

Bioactivity Trends

  • Antimicrobial Activity : Imidazoline derivatives with sulfanyl groups (e.g., ) show enhanced activity due to improved membrane interaction.
  • Receptor Binding: Compounds like 2-(2-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazole () exhibit sub-nanomolar affinity for I2 receptors, suggesting the target compound’s nitro group could modulate similar interactions.
  • Cytotoxicity: Pyridazinone-imidazoline hybrids () demonstrate structure-dependent cytotoxicity, highlighting the need for substituent optimization.

Pharmacokinetic Considerations

  • Lipophilicity : The benzylsulfanyl group (logP ~3.5 estimated) may improve bioavailability compared to polar analogs (e.g., triazolones in ).
  • Metabolic Stability : Nitro groups are prone to reduction in vivo, which could limit half-life compared to halogenated derivatives (e.g., ).

Analytical Characterization

Common techniques for imidazoline derivatives include:

  • Spectroscopy : IR and ¹H/¹³C NMR for functional group and stereochemical analysis (e.g., ).
  • Mass Spectrometry : HRMS for molecular ion confirmation (e.g., ).
  • X-ray Crystallography : Resolve complex stereochemistry, as in .

Biological Activity

The compound 2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H16N4O4S
  • Molecular Weight : 370.38 g/mol
  • Structure : The compound features an imidazole ring substituted with a benzylsulfanyl group and a nitrobenzoyl moiety.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Adrenergic Receptors : Research indicates that imidazole derivatives can act as agonists or antagonists at adrenergic receptors, influencing cardiovascular and central nervous system functions .
  • Enzyme Inhibition : The presence of the benzylsulfanyl group suggests potential inhibition of sulfhydryl-dependent enzymes, which could impact metabolic pathways.
  • Nitric Oxide Synthase Modulation : The nitro group may influence nitric oxide synthase activity, affecting vascular tone and neurotransmission.

Biological Activity Overview

Activity TypeDescriptionReferences
Antimicrobial Exhibits activity against various bacterial strains.
Anti-inflammatory Modulates inflammatory pathways, potentially reducing edema.
Cytotoxicity Shows selective cytotoxic effects on cancer cell lines.
Neuroprotective May offer protection against neurodegenerative conditions.

Antimicrobial Activity

A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

In vivo studies indicated that administration of the compound reduced paw edema in rodent models, highlighting its anti-inflammatory properties. The compound was shown to inhibit the release of pro-inflammatory cytokines.

Cytotoxicity in Cancer Research

In vitro assays revealed that this compound selectively induced apoptosis in human breast cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

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